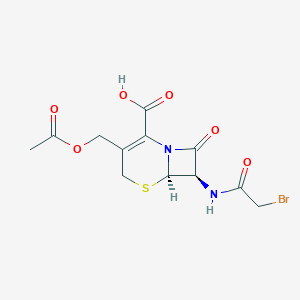

Cefathiamidine Impurity 1

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMWZOLTJWUSJT-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514080 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26973-80-8 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Formation of Cefathiamidine Impurity 1

Elucidation of Degradation Pathways of Cefathiamidine (B193784) Leading to Impurity 1

Degradation impurities are substances that form when the drug substance or drug product breaks down over time due to environmental factors such as light, heat, humidity, or chemical reactions. irjet.net The investigation of these degradation pathways is essential for establishing stable formulations and appropriate storage conditions. nih.gov For Cefathiamidine, like other beta-lactam antibiotics, the core structure is susceptible to several degradation mechanisms.

Hydrolysis, the reaction with water, is a primary degradation pathway for many pharmaceuticals, particularly those with ester or amide linkages, such as the beta-lactam ring in cephalosporins. irjet.net In the case of Cefathiamidine, studies have shown that it readily undergoes hydrolysis, leading to the formation of specific degradation products. nih.gov The beta-lactam ring is inherently unstable and susceptible to nucleophilic attack by water, which results in the cleavage of the four-membered ring and a loss of antibacterial activity. smolecule.comnih.gov

Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) under accelerated storage conditions has identified the principal hydrolytic products of Cefathiamidine. nih.gov The two major degradation compounds identified through this pathway are desacetylcefathiamidine and cefathiamidine lactone. nih.gov The formation of these products involves distinct hydrolytic events. Desacetylcefathiamidine results from the hydrolysis of the acetyl group, while the formation of the lactone involves an intramolecular reaction. smolecule.com

| Degradation Pathway | Identified Product | Mechanism | Reference |

|---|---|---|---|

| Hydrolysis | Desacetylcefathiamidine | Hydrolytic cleavage of the acetyl group at the 7-position. | nih.gov |

| Hydrolysis | Cefathiamidine Lactone | Intramolecular lactonization following the opening of the β-lactam ring. | nih.gov |

| Hydrolysis (General) | β-lactam hydrolyzed product | Cleavage of the C-N bond in the β-lactam ring by water. | smolecule.comresearchgate.net |

Oxidative degradation involves the reaction of the drug substance with oxygen or other oxidizing agents, which can be present as residual peroxides in excipients or from exposure to air. irjet.netmdpi.com This pathway is a common source of impurities in pharmaceuticals. irjet.net For cephalosporins, oxidative reactions can target various parts of the molecule, including the sulfur atom in the dihydrothiazine ring. Studies on related cephalosporins like cefminox (B1203254) have demonstrated degradation upon exposure to oxidizing agents such as hydrogen peroxide (H₂O₂). oup.com

Advanced oxidation processes (AOPs) have been shown to degrade cephalosporins like Cefazolin, generating high molecular weight sulfoxide (B87167) compounds. encyclopedia.pub There is specific mention in chemical literature of "Cefathiamidine oxidation Impurity 1," indicating that oxidation is a recognized pathway for the formation of impurities related to this API. cymitquimica.com The imidazole (B134444) moiety, if present in a related structure, is also known to be susceptible to oxidation. nih.gov The mechanism often involves the generation of highly reactive hydroxyl radicals (OH•) that attack the drug molecule. encyclopedia.pub

Beyond simple hydrolysis and oxidation, beta-lactam antibiotics can undergo more complex, unconventional degradation, including polymerization. nih.govkarger.com Polymer impurities, such as dimers and trimers, are formed through covalent bonding between individual antibiotic molecules. nih.gov This process can be initiated by the opening of the highly reactive beta-lactam ring of one molecule, which then acts as a nucleophile to attack another intact antibiotic molecule.

This phenomenon has been observed across various penicillins and cephalosporins. nih.govkarger.com While specific studies detailing the polymerization of Cefathiamidine are not as prevalent, the general mechanism is well-established for the beta-lactam class. researchgate.netnih.gov The formation of these high-molecular-weight adducts is a significant quality concern. frontiersin.org Analytical techniques such as size-exclusion chromatography are often employed to detect and quantify these polymeric impurities. researchgate.netfrontiersin.org

Process-Related Impurity Formation during Cefathiamidine Synthesis

Process-related impurities are chemical substances that are not the intended API but are formed during the manufacturing process. symeres.com Their presence and profile are heavily influenced by the synthetic route, raw materials, and reaction conditions. irjet.netbeilstein-journals.org Controlling these impurities is a fundamental aspect of chemical process development. mt.com

The purity of the final API is directly linked to the quality of the starting materials and reagents used in its synthesis. irjet.net Impurities present in precursor materials can be carried through the synthetic steps and appear in the final product. niscpr.res.in For example, if a starting material contains a demethylated analog, the final API may be contaminated with a corresponding desmethyl impurity. niscpr.res.in

Reagents, catalysts, and ligands, while essential for the chemical transformation, can also be a source of impurities. ijrpr.com In some cases, an impurity within a reagent can lead to the formation of a new, unexpected byproduct. nih.gov For instance, an impurity in a coupling reagent could result in the formation of a related amide impurity. nih.gov Therefore, rigorous quality control of all raw materials and reagents is necessary to ensure a consistent and clean impurity profile for Cefathiamidine.

The conditions under which a chemical reaction is performed—such as temperature, pressure, pH, and reaction time—have a profound impact on the impurity profile of the product. nih.gov Deviations from optimized conditions can lead to an increase in the formation of byproducts. For example, increasing the reaction temperature or prolonging the reaction time can often result in a higher level of impurities. nih.gov

The choice of solvent system is also critical. Solvents not only dissolve reactants but can also participate in side reactions or affect reaction equilibria, influencing the types and quantities of impurities formed. In air-sensitive reactions, such as those involving certain catalysts, improper handling or sampling can introduce oxygen, stalling the reaction and altering the impurity profile. mt.com A thorough understanding and strict control of these process parameters are essential to minimize the formation of Cefathiamidine Impurity 1 during synthesis.

| Process Parameter | Potential Impact on Impurity Profile | Example/Principle | Reference |

|---|---|---|---|

| Starting Materials | Impurities in precursors can be carried through to the final product. | A desmethyl impurity in a starting material can lead to a desmethyl API impurity. | niscpr.res.in |

| Reagents | Impurities within reagents can react to form new byproducts. | An amine impurity in a coupling reagent can form a new amide byproduct. | nih.gov |

| Reaction Temperature | Higher temperatures can increase the rate of side reactions, leading to more impurities. | Increasing temperature from 15°C to 30°C resulted in more impurities and lower yield. | nih.gov |

| Reaction Time | Prolonged reaction times can lead to the formation of degradation products or further reactions of the desired product. | Extending reaction time beyond 1 hour was found to increase impurity levels. | nih.gov |

| Solvent System | Solvents can influence reaction pathways and equilibria, affecting byproduct formation. | The impurity profile of a drug is influenced by the solvents used in synthesis. | irjet.net |

| Atmosphere (e.g., Oxygen) | For sensitive reactions, exposure to air/oxygen can stall the reaction and generate oxidative impurities. | In palladium-catalyzed reactions, oxygen exposure increased reaction time and altered the impurity profile. | mt.com |

By-product Formation during Specific Synthetic Steps

This compound, identified as a compound featuring a bromoacetyl-substituted cephalosporanic acid backbone, is understood to be a process-related impurity. smolecule.com Its formation is intrinsically linked to the specific chemical transformations employed during the synthesis of Cefathiamidine. The primary route to Cefathiamidine involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus. A key intermediate in this pathway is N-bromoacetyl-7-aminocephalosporanic acid. icm.edu.plnih.gov The formation of Impurity 1 can occur as a by-product during the synthesis and subsequent reaction of this critical intermediate.

The synthesis of Cefathiamidine typically involves the reaction of 7-aminocephalosporanic acid (7-ACA) with an activated bromoacetyl derivative, such as bromoacetyl bromide. chemicalbook.com This reaction aims to form an amide bond at the C-7 position of the cephalosporin (B10832234) core. However, side reactions can lead to the generation of impurities.

Acylation Step: The primary reaction is the N-acylation of 7-ACA. If the reaction conditions are not stringently controlled, or if there are residual starting materials or reactive intermediates, by-products can form. For instance, over-acylation or reaction with other nucleophilic sites on the molecule can occur. The bromoacetyl group itself is highly reactive and can participate in various side reactions. smolecule.com

Potential Side Reactions Leading to Impurity 1 Formation:

Incomplete Reaction of Intermediate: The key intermediate, N-bromoacetyl-7-aminocephalosporanic acid, is itself sometimes referred to as a Cefathiamidine impurity. chemicalbook.com If this intermediate is not fully converted in the subsequent step of the Cefathiamidine synthesis (which involves displacement of the bromine atom), it will persist as an impurity in the final product.

Hydrolysis: The bromoacetyl group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of hydroxyacetyl derivatives. The ester moiety at the C-3 position of the cephalosporin core is also prone to hydrolysis, which would form a different impurity, desacetylcefathiamidine. nih.govresearchgate.net

Dimerization/Polymerization: Cephalosporin molecules can react with each other to form dimers or higher-order polymers, especially under conditions of high concentration or heat. The reactive bromoacetyl group of one molecule could potentially react with the amino group of another 7-ACA molecule, initiating a polymerization process. High molecular weight impurities have been identified in Cefathiamidine for injection. researchgate.netresearchgate.net

The table below summarizes the key synthetic steps and potential factors influencing the formation of by-products, including this compound.

| Synthetic Step | Intended Reaction | Potential By-product Formation Mechanism | Key Influencing Factors |

|---|---|---|---|

| Acylation of 7-ACA | Formation of N-bromoacetyl-7-aminocephalosporanic acid | Incomplete acylation, over-acylation, or side reactions involving the bromoacetylating agent. | Stoichiometry of reactants, reaction temperature, solvent polarity, presence of base. |

| Substitution Reaction | Displacement of bromide from the N-bromoacetyl intermediate with the appropriate side chain precursor. | Incomplete conversion of the N-bromoacetyl intermediate (Impurity 1) to the final Cefathiamidine molecule. | Reaction time, temperature, concentration of nucleophile, catalyst presence. |

| Work-up and Isolation | Purification of Cefathiamidine | Degradation of the API or impurities due to pH excursions, thermal stress, or exposure to moisture, leading to hydrolysis or polymerization. | pH of aqueous washes, temperature during extraction and crystallization, solvent choice. |

Theoretical and Computational Approaches to Impurity Formation Kinetics and Mechanisms

While specific experimental kinetic and mechanistic studies on the formation of this compound are not extensively documented in publicly available literature, theoretical and computational chemistry offers powerful tools to investigate such processes. These approaches can provide deep insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern impurity formation. For cephalosporins in general, computational methods have been successfully applied to understand degradation pathways and reactivity. nih.govnih.govmdpi.com

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a cornerstone of computational chemistry used to model the electronic structure of molecules. It can be employed to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can identify the most likely pathway for the formation of an impurity. This includes locating transition state structures and calculating their corresponding activation energies. A lower activation energy for a side reaction compared to the main reaction would indicate a higher propensity for impurity formation.

Analyze Molecular Reactivity: DFT-based descriptors, such as Fukui functions or electrostatic potential maps, can identify the most reactive sites within a molecule. nih.gov For instance, these calculations could predict the susceptibility of the 7-amino group of 7-ACA to acylation and also highlight other nucleophilic or electrophilic centers that might engage in side reactions.

Determine Thermodynamic Stability: The relative energies of reactants, products, and intermediates can be calculated to determine the thermodynamics of impurity-forming reactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the conformational dynamics and the role of the solvent in a reaction. For impurity formation, MD can be used to:

Study Solvation Effects: The choice of solvent can significantly influence reaction rates and pathways. MD simulations can model how solvent molecules arrange around the reactants and transition states, helping to explain observed solvent effects on impurity levels.

Investigate Conformational Preferences: The three-dimensional shape of the reactants can influence their reactivity. MD simulations can explore the different conformations of intermediates like N-bromoacetyl-7-aminocephalosporanic acid and how these conformations might favor or hinder the formation of by-products.

The following table summarizes how these computational approaches could be applied to understand the formation of this compound, based on findings from studies on other β-lactam antibiotics.

| Computational Method | Application to Impurity Formation | Type of Data Generated | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Mapping reaction pathways for by-product formation. | Activation energies (Ea), reaction enthalpies (ΔH), transition state geometries. | Could be used to compare the energy barrier for the desired substitution reaction versus potential side reactions like hydrolysis or dimerization of the bromoacetyl intermediate. |

| DFT Reactivity Descriptors | Identifying sites susceptible to unwanted reactions. | Fukui indices, electrostatic potential maps, frontier molecular orbital (HOMO/LUMO) energies. | Would help in understanding the reactivity of the N-bromoacetyl intermediate and predicting its most likely degradation pathways. researchgate.net |

| Molecular Dynamics (MD) Simulations | Analyzing the influence of solvent and temperature on reaction dynamics. | Radial distribution functions, conformational analysis, diffusion coefficients. | Could simulate the interaction of the bromoacetyl intermediate with water molecules to study hydrolysis kinetics or model its aggregation to investigate the initial steps of polymerization. nih.gov |

| Kinetic Modeling | Predicting the rate of impurity formation under various conditions. | Reaction rate constants (k), concentration profiles over time. | By combining DFT-calculated rate constants with kinetic models, one could simulate the effect of changing reactant concentrations or temperature on the final yield of Impurity 1. nih.govmdpi.com |

By integrating these computational techniques, a comprehensive, atomistic-level understanding of the formation of this compound can be developed. This knowledge is invaluable for the rational design and optimization of the Cefathiamidine manufacturing process to ensure a final product with high purity and safety.

Advanced Analytical Methodologies for Cefathiamidine Impurity 1 Detection and Quantification

Chromatographic Techniques for Separation and Profiling

Chromatographic methods are fundamental in the separation and profiling of impurities in drug substances. For Cefathiamidine (B193784) Impurity 1, a range of techniques from high-performance liquid chromatography to multi-dimensional approaches are utilized.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for analyzing Cefathiamidine and its impurities. These techniques offer high resolution and sensitivity for separating complex mixtures.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of cephalosporins and their impurities. frontiersin.org A typical RP-HPLC method for Cefathiamidine might involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The selection of the mobile phase composition, pH, and gradient elution program is crucial for achieving optimal separation of Cefathiamidine from Impurity 1 and other related substances. ekb.eg For instance, a study on the degradation of Cefathiamidine utilized a C18 column with a mobile phase of 1% acetate (B1210297) solution and acetonitrile (85:15) to separate the degradation products. nih.gov

UHPLC systems, which use smaller particle size columns (typically <2 µm), provide faster analysis times and improved resolution compared to conventional HPLC. nih.gov The determination of Cefathiamidine concentrations in biological samples has been successfully achieved using a UPLC-MS/MS system with an ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1x50 mm). nih.gov

A key aspect of HPLC and UHPLC methods is the detector. Photodiode array (PDA) detectors are often used to obtain UV spectra of the separated peaks, aiding in peak identification and purity assessment. smolecule.com Evaporative Light Scattering Detection (ELSD) can be used in conjunction with PDA to determine the relative response factors (RRFs) of impurities, which is essential for accurate quantification without the need for an individual impurity standard. smolecule.com

Table 1: Exemplary HPLC/UHPLC Conditions for Cephalosporin (B10832234) Analysis

| Parameter | HPLC for Cefathiamidine Degradation Products nih.gov | UPLC for Cefathiamidine in Biological Samples nih.gov |

| Column | C18 | ACQUITY UPLC® BEH C18 (1.7 µm, 2.1x50 mm) |

| Mobile Phase | 1% Acetate solution-Acetonitrile (85:15) | Water and Methanol |

| Flow Rate | Not Specified | 0.4 mL/min |

| Detection | UV, MS | MS/MS |

Gas Chromatography (GC) Applications for Volatile and Derivatized Impurities

While liquid chromatography is more common for non-volatile and thermally labile compounds like cephalosporins, Gas Chromatography (GC) can have specific applications. GC is particularly useful for the analysis of volatile impurities that may be present in the raw materials or solvents used in the synthesis of Cefathiamidine. For non-volatile impurities, derivatization techniques can be employed to convert them into volatile derivatives suitable for GC analysis. However, direct application of GC for Cefathiamidine Impurity 1 is less common due to the compound's structural characteristics.

Multi-dimensional and Planar Chromatography Techniques for Complex Mixtures

For highly complex samples containing numerous impurities, multi-dimensional chromatography techniques can provide enhanced separation power. Two-dimensional liquid chromatography (2D-LC) involves coupling two different LC separation modes. For instance, a study on allergenic impurities in cephalosporins utilized a trap-free two-dimensional chromatography system combining high-performance size exclusion chromatography (HPSEC) with reversed-phase liquid chromatography (RP-LC). nih.gov This approach allows for the separation of impurities based on size in the first dimension, followed by separation based on polarity in the second dimension, significantly increasing peak capacity. nih.gov

Planar chromatography, such as thin-layer chromatography (TLC), can be used as a simple and rapid screening method for impurities. While not as quantitative or high-resolution as HPLC, it can be a valuable tool for preliminary analysis and monitoring of reaction progress during synthesis.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of impurities and for their quantification. These methods provide detailed information about the molecular structure and can be used in conjunction with chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR, specifically ¹H NMR and ¹³C NMR, provides information about the chemical environment of hydrogen and carbon atoms in the molecule. nih.govsci-hub.se The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum can help in identifying the different functional groups and their connectivity. asm.org ¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. magtechjournal.com These experiments are crucial for assembling the complete molecular structure of an impurity like this compound, especially when its structure is unknown. frontiersin.org For example, 2D-NMR techniques were used to detect and characterize E-isomers of other cephalosporins, demonstrating the power of this method in identifying subtle structural differences. magtechjournal.com

Quantitative NMR (qNMR) is an absolute method for determining the concentration of a substance without the need for a calibration curve, making it a valuable tool for the accurate quantification of impurity reference standards. smolecule.com

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS, HRMS, GC-MS) for Molecular Information and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique (hyphenated techniques), it becomes a powerful tool for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the identification and quantification of impurities in pharmaceuticals. nih.govnih.gov In LC-MS, the eluent from the LC column is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). A study on the degradation of Cefathiamidine used LC-MS to identify two major degradation products. nih.gov An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Cefathiamidine in biological samples, using multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. This information is invaluable for proposing potential structures.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile or derivatized impurities, providing both separation and mass spectral data for identification.

The fragmentation patterns observed in MS/MS experiments provide crucial structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the original molecule. nih.gov This is particularly useful for distinguishing between isomers that have the same molecular weight.

Table 2: Mass Spectrometry Data for Cefathiamidine Analysis

| Technique | Application | Key Findings | Reference |

| LC-MS | Identification of Cefathiamidine degradation products | Identified desacetylcefathiamidine and cefathiamidine lactone as major degradation products. | nih.gov |

| UPLC-MS/MS | Quantification of Cefathiamidine in biological samples | Utilized MRM transitions of m/z 473.5⁺→201.3⁺ for Cefathiamidine. | nih.gov |

| LC-IT-TOF MS | Characterization of allergenic impurities in cephalosporins | Deduced structures of ten allergenic impurities based on HPLC-MSⁿ data. | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the identification and quantification of pharmaceutical impurities like this compound. jopir.in While often used in conjunction with chromatographic methods, they provide valuable structural and quantitative information. farmaciajournal.com

IR spectroscopy is particularly useful for identifying functional groups within a molecule. farmaciajournal.commasterorganicchemistry.com The IR spectrum of a substance serves as a molecular "fingerprint," allowing for its identification by comparing it to a reference standard. farmaciajournal.com For this compound, which is (6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, specific absorption bands would indicate the presence of key functional groups. smolecule.com Analysis of related cephalosporin impurities shows that characteristic peaks for the β-lactam ring, amide groups, and carbonyls are readily identifiable. nih.govfrontiersin.orgtsijournals.com For instance, the carbonyl stretching vibration of the β-lactam ring is typically observed around 1768 cm⁻¹. nih.govfrontiersin.org By comparing the spectrum of a Cefathiamidine sample against a reference, the presence of Impurity 1 can be detected if its concentration is sufficient to alter the spectral profile. farmaciajournal.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| β-Lactam Carbonyl (C=O) | ~1770 | Stretching |

| Amide Carbonyl (C=O) | ~1670 | Stretching |

| Carboxylic Acid Carbonyl (C=O) | ~1710 | Stretching |

| Ester Carbonyl (C=O) | ~1735 | Stretching |

| Amide N-H | ~1530 | Bending |

UV-Vis spectroscopy is based on the absorption of light by molecules, which causes electronic transitions. irjmets.com It is widely used for the quantitative analysis of impurities. jopir.inresearchgate.net Cefathiamidine and its impurities, containing chromophores like the cephalosporin nucleus, exhibit UV absorbance. americanpharmaceuticalreview.combioglobax.com A method can be developed to measure the concentration of this compound by monitoring the absorbance at a specific wavelength. irjmets.com The technique can also be used as a detector for High-Performance Liquid Chromatography (HPLC), where it quantifies impurities as they elute from the column. smolecule.com Purity analysis can be enhanced by comparing the UV spectra of eluted peaks to a reference standard, a process known as peak purity analysis. researchgate.netamazonaws.com

Advanced Techniques for Trace Impurity Analysis

The detection and quantification of impurities at trace levels are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). Advanced analytical techniques are often required to achieve the necessary sensitivity for impurities that may be present in minute quantities. mdpi.com

One such advanced technique is the coupling of Ultrasound-Assisted Micellar Cleanup (UAMC) with Large-Volume-Injection (LVI) HPLC . A method developed for the parent compound, Cefathiamidine, in biological matrices demonstrated exceptional sensitivity. researchgate.netresearchgate.net This approach integrates sample cleanup, analyte extraction, and on-column enrichment into a streamlined process. researchgate.net By enabling the injection of large sample volumes without significant peak broadening or column degradation, the LVI-HPLC system dramatically improves method sensitivity. researchgate.netresearchgate.net While developed for Cefathiamidine, this methodology is a promising candidate for the trace analysis of its impurities, like Impurity 1, in complex sample matrices. researchgate.net

Another powerful technique for trace analysis is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) . A UPLC-MS/MS method was successfully used to determine Cefathiamidine concentrations in plasma samples with high sensitivity. nih.gov The separation was achieved using a gradient mobile phase, and quantification was performed using multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity. nih.gov Such a technique can be adapted for this compound, allowing for its precise quantification even at very low levels, which is essential for meeting stringent regulatory requirements.

| Parameter | Reported Value |

|---|---|

| Linear Range | 0.030–100 mg/L |

| Limit of Detection (LOD) | 0.0051 mg/L |

| Accuracy (Recovery) | 97.6–109.7% |

| Intra-day & Inter-day Precision (RSD) | 0.5–4.9% |

Method Development and Validation Protocols for this compound Analysis

The development and validation of an analytical method for quantifying this compound must follow a systematic approach to ensure the results are reliable, reproducible, and fit for purpose. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com This process is guided by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline. europa.eueuropa.eu The goal is to develop a method that is selective, sensitive, accurate, precise, and robust for tracking and controlling the impurity. americanpharmaceuticalreview.comujpronline.com

Method development for an impurity profile often begins with screening various chromatographic conditions to achieve adequate separation of the impurity from the API and other related substances. chromatographyonline.com Key factors that influence selectivity, such as the type of stationary phase (column), mobile phase pH, and organic modifier, are systematically investigated. chromatographyonline.com Once suitable conditions are identified, the method undergoes formal validation to demonstrate its performance characteristics. amazonaws.comajrconline.org

Specificity and Selectivity Considerations in Impurity Method Development

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. amazonaws.comeuropa.euich.org Selectivity is a measure of the extent to which the method can determine the analyte without interference from these other components. ajpsonline.comut.ee

For an impurity method, demonstrating specificity is paramount. sps.nhs.uk This involves showing that the peak corresponding to this compound is well-resolved from the main Cefathiamidine peak and any other potential impurities. amazonaws.comscielo.br According to ICH guidelines, representative chromatograms should be used to demonstrate this separation, and a resolution of greater than 1.5 between two peaks is generally considered acceptable. europa.euscielo.br

Specificity is typically confirmed by:

Spiking Studies: A sample of the drug substance is spiked with a known amount of this compound and other potential impurities to demonstrate that the method can separate and accurately quantify the target impurity without interference. europa.eu

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products. The analytical method must be able to separate this compound from these newly formed degradants.

Peak Purity Analysis: Using a photodiode array (PDA) detector, the spectral purity of the impurity peak can be assessed to ensure it is not composed of more than one compound. amazonaws.com

Sensitivity (Limit of Detection, Limit of Quantitation) Determination for Trace Impurities

The sensitivity of an analytical method for an impurity is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). ich.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.govscribd.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgnih.gov

The LOQ is a critical parameter for impurity methods, as it defines the lower limit of the reporting range. sps.nhs.uk According to ICH guidelines, the LOQ should be established using one of several approaches, most commonly the signal-to-noise (S/N) ratio or calculation from the standard deviation of the response and the slope of the calibration curve. europa.eusepscience.com

Signal-to-Noise Ratio: An S/N ratio of 10:1 is generally accepted for establishing the LOQ, while a ratio of 3:1 is used for the LOD. scribd.comresearchgate.net

Calibration Curve Method: Based on the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S), the LOQ can be calculated as 10σ / S and the LOD as 3.3σ / S. sepscience.com

The determined LOQ must be verified by analyzing a number of samples prepared at that concentration to confirm that the requirements for precision and accuracy are met. nelac-institute.org

| Impurity | LOD (μg/mL) | LOQ (μg/mL) | Reference |

|---|---|---|---|

| Ceftazidime Impurity I | 0.142 | 0.284 | tsijournals.com |

| Ceftazidime Impurity II | 0.130 | 0.260 | tsijournals.com |

| Ceftazidime Impurity III | 0.135 | 0.270 | tsijournals.com |

Accuracy, Precision, and Robustness Assessments of Analytical Methods

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.orgnih.gov For an impurity method, accuracy is typically assessed by performing recovery studies. This involves spiking a sample of the drug substance with known amounts of this compound at different concentration levels (e.g., 3 concentrations covering the specified range, with 3 replicates each). ich.orgnih.gov The percentage of the impurity recovered by the method is then calculated.

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgnih.gov Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst, equipment, and reagents. ich.org

Intermediate Precision: Evaluates the effects of random events on precision within the same laboratory, such as different days, different analysts, or different equipment. ich.org

Reproducibility: Assesses precision between different laboratories, as in a collaborative study. This is not always required for impurity methods but may be necessary if the method is intended for use in multiple locations. nih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. americanpharmaceuticalreview.com The robustness is typically evaluated during method development by varying parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). americanpharmaceuticalreview.com The method is considered robust if the system suitability criteria are met across all these variations. europa.eu

| Parameter | Level | Acceptance Criteria |

|---|---|---|

| Accuracy | At LOQ | Typically 80-120% Recovery |

| Across Range | Typically 90-110% Recovery | |

| Precision (RSD%) | At LOQ | Typically ≤ 10% |

| Across Range | Typically ≤ 5% |

Isolation and Definitive Structural Elucidation of Cefathiamidine Impurity 1

Strategies for the Isolation and Purification of Cefathiamidine (B193784) Impurity 1

The isolation and purification of Cefathiamidine Impurity 1 from the bulk drug substance require sophisticated separation techniques to achieve the high degree of purity necessary for definitive structural analysis. The primary strategy employed is preparative high-performance liquid chromatography (HPLC), a powerful method for separating components of a mixture. frontiersin.orgnih.gov

Key techniques and methodologies include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method for the separation of cephalosporin (B10832234) impurities. frontiersin.orgnih.gov The process involves a non-polar stationary phase and a polar mobile phase. By carefully controlling the gradient of the mobile phase, impurities can be effectively separated from the parent compound and other related substances. frontiersin.org

Solid-Phase Extraction (SPE): SPE is often used as a preliminary purification step to remove interfering substances and concentrate the impurity of interest before the final purification by preparative HPLC. This technique enhances the efficiency and resolution of the subsequent chromatographic separation.

Freeze-Drying (Lyophilization): Following isolation by preparative HPLC, the collected fractions containing the purified impurity are often subjected to freeze-drying. nih.gov This process removes the solvent, yielding the impurity in a solid, stable form suitable for spectroscopic analysis. nih.gov

Chromatographic Columns: The choice of chromatographic column is crucial for successful separation. Columns with C18 (octadecylsilyl) bonded silica (B1680970) are frequently used for the separation of cephalosporins and their impurities due to their excellent resolving power and stability.

The goal of these strategies is to obtain this compound with a purity level exceeding 95%, which is essential for unambiguous spectroscopic characterization.

Comprehensive Structural Characterization utilizing Advanced Spectroscopic Data

Once isolated and purified, this compound is subjected to a battery of advanced spectroscopic techniques to determine its precise chemical structure. veeprho.comderpharmachemica.comemerypharma.com This multi-faceted approach provides a complete picture of the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of the impurity. emerypharma.comnih.gov

¹H NMR (Proton NMR): This 1D experiment provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration (number of protons), and splitting patterns (multiplicity) of the signals are analyzed to piece together structural fragments. emerypharma.com

¹³C NMR (Carbon NMR): This 1D experiment reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: These experiments reveal correlations between different nuclei, providing crucial connectivity information.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps to establish neighboring proton relationships within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for connecting different structural fragments and identifying quaternary carbons.

By meticulously analyzing the data from these NMR experiments, a detailed structural hypothesis for this compound can be constructed.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | - | 168.5 |

| C-3 | - | 125.0 |

| C-4 | 3.5 (d) | 129.0 |

| C-6 | 5.1 (d) | 58.0 |

| C-7 | 5.7 (dd) | 56.5 |

| C-8 (C=O) | - | 165.0 |

| CH₂ (side chain) | 4.0 (s) | 28.0 |

| C=O (amide) | - | 167.0 |

| CH₂OAc | 4.9 (d), 4.7 (d) | 63.0 |

| CH₃ (acetyl) | 2.1 (s) | 20.5 |

| C=O (acetyl) | - | 170.0 |

High-resolution mass spectrometry (HRMS) is a powerful tool that provides the exact mass of the impurity, allowing for the determination of its elemental composition. thermofisher.com This technique is crucial for confirming the molecular formula derived from NMR data.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for polar molecules like cephalosporins. It typically produces protonated molecules [M+H]⁺ or other adducts, which allows for the determination of the molecular weight. oup.com

Time-of-Flight (TOF) and Orbitrap Mass Analyzers: These high-resolution analyzers can measure mass-to-charge ratios with high accuracy (typically within 5 ppm), which enables the unambiguous determination of the elemental formula. thermofisher.comoup.com

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of the impurity is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of atoms within the molecule. oup.com By analyzing the fragments, researchers can deduce the structure of different parts of the molecule and how they are linked together. oup.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Elemental Composition |

| [M+H]⁺ | 392.9754 | 392.9750 | C₁₂H₁₄BrN₂O₆S |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. scholarsresearchlibrary.com The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, key characteristic absorptions would include:

Stretching vibrations of the β-lactam carbonyl group. frontiersin.orgnih.gov

Stretching vibrations of the amide carbonyl group. frontiersin.orgnih.gov

Stretching vibrations of the ester carbonyl group. frontiersin.orgnih.gov

N-H stretching and bending vibrations of the amide group. nih.gov

C-H stretching vibrations of aliphatic and other groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The wavelength of maximum absorbance (λmax) can help to confirm the presence of the dihydrothiazine ring system characteristic of cephalosporins. frontiersin.orgnih.gov

By integrating the data from all these spectroscopic techniques, a definitive and unambiguous structure for this compound can be established. This comprehensive characterization is essential for understanding its potential impact and for developing appropriate control strategies in the manufacturing of Cefathiamidine.

Development and Qualification of Cefathiamidine Impurity 1 Reference Standards for Research Applications

Principles of Impurity Reference Standard Qualification in Pharmaceutical Research

The qualification of an impurity reference standard is the process of acquiring and evaluating data to establish its biological safety and confirm its identity and purity. fda.govpharmacompass.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council on Harmonisation (ICH) emphasize the necessity of controlling impurities. pharmtech.comknorspharma.com The fundamental purpose of a reference standard is to serve as a highly characterized benchmark for analytical testing. resolvemass.caveeprho.com

The principles guiding the qualification process are rooted in ensuring the reliability and accuracy of analytical measurements. resolvemass.ca A reference standard must be of the highest possible purity, as its quality is critical for achieving scientifically valid results. pharmtech.comcreative-biolabs.com The qualification process involves a comprehensive characterization to confirm the material's structure, purity, and potency. resolvemass.ca This ensures that the standard can be used reliably for several key applications in pharmaceutical research:

Identification: To confirm the presence of a specific impurity in a sample by comparing analytical data (e.g., retention time in chromatography). labinsights.nl

Quantification: To accurately measure the amount of an impurity present in an API or drug product. labinsights.nl

Method Validation: To validate the performance of analytical methods, ensuring they are accurate, precise, and specific for the impurity . knorspharma.com

Synthetic Approaches for the Preparation of Cefathiamidine (B193784) Impurity 1 as a Reference Standard

When a high-purity sample of an impurity is not available from the bulk manufacturing process of the API, it must be prepared through chemical synthesis. pharmtech.comcreative-biolabs.com The synthesis of an impurity reference standard like Cefathiamidine Impurity 1 requires a strategic approach to yield a material of sufficient purity and quantity for its characterization and intended analytical use.

One of the most direct methods for preparing an impurity reference standard is through the targeted chemical modification of the parent drug substance or a key intermediate. jfda-online.com Impurities often arise from side reactions during the API synthesis, degradation of the final product, or reactions with reagents or solvents. pharmtech.com Understanding the synthesis pathway of the parent drug, Cefathiamidine, can provide critical insights into the likely structures of process-related impurities and guide their synthesis. google.com

For instance, the synthesis of Cefathiamidine involves the reaction of 7-amino-cephalosporanic acid (7-ACA) with an activated side chain. google.com A potential impurity could arise from an incomplete reaction, a side reaction involving one of the intermediates, or the use of starting materials containing their own impurities. beilstein-journals.org A targeted synthesis might therefore involve:

Simulating Degradation: Subjecting Cefathiamidine to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products, followed by isolation and purification of the target impurity.

Modifying the Parent Drug: A specific functional group on the Cefathiamidine molecule can be chemically altered to produce the desired impurity. For example, a study on the related cephalosporin (B10832234), ceftazidime, reported the synthesis of its methyl ester impurity by reacting the parent drug with diazomethane. jfda-online.com This type of targeted reaction allows for the specific generation of a known or suspected impurity structure.

De Novo Synthesis: Designing a unique synthetic route starting from simple precursors to build the specific molecular structure of this compound. This approach is often necessary when the impurity cannot be easily generated from the parent API. General synthetic strategies for the cephalosporin nucleus provide a foundation for such routes. ias.ac.in

Following synthesis, purification is a critical step. Techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization are commonly employed to isolate the impurity and achieve the high purity required for a reference standard. youtube.comgoogle.com

Derivatization is a chemical modification technique used to convert a compound into a product (a derivative) with properties that are better suited for a particular analytical method or for use as a stable reference material. thermofisher.comjfda-online.com While often used to enhance analytical detection, derivatization can also be a strategy in the context of preparing a reference standard.

The primary goals of derivatization in this context include:

Enhancing Stability: Some impurities may be inherently unstable, making them difficult to isolate, store, and use as a reference standard. Converting the unstable functional group into a more stable derivative can overcome this challenge. For example, a reactive aldehyde or ketone might be converted to a more stable oxime or hydrazone derivative.

Improving Analytical Properties: An impurity may lack a UV chromophore, making it difficult to detect by standard HPLC-UV methods. Derivatization can introduce a chromophore, enabling sensitive detection and quantification. senieer.com Similarly, for analysis by gas chromatography (GC), polar functional groups (like carboxylic acids or amines) are often derivatized through silylation or acylation to increase their volatility and thermal stability. jfda-online.comresearchgate.net

Confirming Identity: Specific derivatization reactions can be used to confirm the presence of certain functional groups in the impurity's structure, aiding in its characterization.

When a derivatized form of this compound is prepared as a reference standard, the reaction must be well-controlled and understood to ensure that the resulting standard is a single, well-characterized chemical entity. thermofisher.com

Rigorous Characterization of this compound Reference Materials

Once synthesized and purified, the candidate material for the this compound reference standard must undergo rigorous characterization to confirm its identity, purity, and suitability for its intended use. pharmtech.comamazonaws.com This involves using a combination of orthogonal (different and independent) analytical techniques to build a comprehensive profile of the material. resolvemass.ca

A variety of analytical methods are employed to create a complete picture of the reference material's purity and structure. creative-biolabs.comnih.gov The combination of chromatographic separation techniques with spectroscopic identification methods is particularly powerful for impurity profiling. nih.govijprajournal.com

Commonly used techniques for characterization and purity assessment include:

| Technique | Purpose in Reference Standard Characterization |

| High-Performance Liquid Chromatography (HPLC) | The primary method for determining the purity of the reference standard by separating it from other related impurities. Area percentage is used to quantify purity. creative-biolabs.comsenieer.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the impurity and provides fragmentation data that helps in structural elucidation. It is highly effective for detecting and identifying impurities. resolvemass.cabiomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides definitive structural confirmation of the compound by detailing the chemical environment of hydrogen and carbon atoms, which is crucial for confirming the identity of the synthesized material. resolvemass.canih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, serving as an additional confirmation of the compound's identity. |

| Gas Chromatography (GC) | Used to detect and quantify volatile impurities, particularly residual solvents remaining from the synthesis and purification process. creative-biolabs.comthermofisher.com |

| Elemental Analysis | Determines the percentage composition of elements (e.g., C, H, N, S), which is compared against the theoretical values for the proposed chemical formula. |

| Thermogravimetric Analysis (TGA) / Karl Fischer Titration | Quantifies the water content (moisture) in the reference material, which is essential for calculating the purity of the anhydrous substance. |

| Residue on Ignition (ROI) / Sulfated Ash | Measures the amount of inorganic impurities present in the material. creative-biolabs.com |

These orthogonal methods provide a comprehensive data package that supports the assigned purity value and confirms the structural identity of the this compound reference standard. resolvemass.ca

For a reference standard to be useful, especially in a regulated or academic research environment, its properties must be formally documented. This is achieved through certification and establishing metrological traceability. wikipedia.orgsigmaaldrich.com

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. sigmaaldrich.comriccachemical.com For chemical reference materials, this often means traceability to the International System of Units (SI), such as the kilogram or mole. sigmaaldrich.com When a primary compendial standard (e.g., from USP) is not available, a well-characterized, high-purity material can be established as a primary in-house standard. lgcstandards.com Secondary standards are then qualified against this primary standard. lgcstandards.com

Certification is the process that culminates in a Certificate of Analysis (CoA) . This document provides all the critical information about the reference standard, including:

The identity of the material.

The assigned purity or concentration value.

The measurement uncertainty associated with the assigned value. wikipedia.org

The analytical methods used for characterization and purity assessment.

A statement of metrological traceability. wikipedia.org

Recommended storage conditions and an expiry or re-test date.

For academic use, a thoroughly characterized reference standard accompanied by a detailed CoA ensures that research results are accurate, reproducible, and built on a solid analytical foundation. riccachemical.com Organizations like the International Organization for Standardization (ISO) provide guidelines, such as ISO 17034, for the competent production of reference materials, ensuring they are fit for their intended purpose. riccachemical.com

Implementation of Process Analytical Technology Pat for Impurity Control During Cefathiamidine Manufacturing Research

Real-Time Monitoring of Impurity 1 Formation using PAT Tools

A cornerstone of the PAT framework is the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. bruker.com For Cefathiamidine (B193784) synthesis, the formation of Impurity 1 is a CQA that is influenced by various CPPs such as temperature, pH, and reactant concentrations. boquinstrument.com Real-time monitoring enables a proactive approach to process control, allowing for adjustments to be made before deviations impact the final product quality. nih.gov

Spectroscopic techniques are powerful non-destructive PAT tools that can provide real-time information on the chemical composition of the reaction mixture. scirp.org These methods are increasingly being adopted in pharmaceutical manufacturing for their ability to perform rapid, in-line analysis. scirp.org

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is particularly well-suited for monitoring the concentration of major components in a reaction. In the context of Cefathiamidine manufacturing, an NIR probe inserted directly into the reactor can continuously monitor the concentration of Cefathiamidine and key reactants. While direct quantification of the low-concentration Impurity 1 might be challenging, NIR can be used to monitor the CPPs that are known to correlate with its formation. For instance, a deviation in the predicted concentration of a starting material could signal a condition favorable for the generation of Impurity 1. Research has shown that for cephalosporins, NIR can reduce quantitative analysis time by up to 98% compared to traditional HPLC methods. scirp.org

Raman Spectroscopy: Raman spectroscopy offers high chemical specificity and is less sensitive to water, making it an excellent tool for monitoring reactions in aqueous media, which is common in antibiotic synthesis. A Raman probe can be used to directly track the formation of Impurity 1 by identifying its unique spectral fingerprint. This allows for real-time, quantitative monitoring of the impurity concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with the use of Attenuated Total Reflectance (ATR) probes, can provide detailed information about the molecular structure of the compounds in the reaction mixture. scirp.org Characteristic absorption bands for cephalosporins, such as those for the β-lactam ring and other functional groups, can be monitored. sapub.org The appearance and increase in intensity of specific peaks corresponding to the unique structural elements of Impurity 1 would indicate its formation in real-time.

Table 1: Comparison of Spectroscopy-Based PAT Tools for Monitoring Impurity 1

| PAT Tool | Principle | Application for Impurity 1 Monitoring | Advantages | Limitations |

| Near-Infrared (NIR) | Measures vibrational overtones and combinations of molecular bonds. | Indirect monitoring by tracking Critical Process Parameters (CPPs) correlated with impurity formation. | Fast, non-invasive, suitable for solid and liquid samples. | Lower sensitivity for low-concentration analytes, complex data analysis. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Direct, real-time quantitative monitoring of Impurity 1 formation via its unique spectral signature. | High chemical specificity, not affected by water, can be used with fiber optics for remote sensing. | Potential for fluorescence interference, may have lower sensitivity than other methods for certain compounds. |

| Fourier-Transform Infrared (FTIR) | Measures the absorption of infrared radiation by molecules. | Real-time tracking of functional group changes associated with the formation of Impurity 1. | High sensitivity and specificity, provides detailed structural information. | Water absorption can interfere, probes can be prone to fouling. |

While spectroscopy provides rapid in-line measurements, chromatography offers superior separation and quantification capabilities for complex mixtures. nih.gov The integration of chromatographic techniques into a PAT framework allows for at-line or on-line analysis of in-process samples, providing detailed information on the impurity profile. phenomenex.blog

At-line High-Performance Liquid Chromatography (HPLC): An automated at-line HPLC system can be set up to periodically draw a sample from the reactor, perform a rapid analysis, and report the concentration of Cefathiamidine and Impurity 1. This provides a detailed snapshot of the reaction progress and impurity levels at critical time points. While not continuous, the data is available in near real-time, allowing for timely process adjustments.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, which use smaller particle size columns, can significantly reduce analysis times compared to traditional HPLC, making them more suitable for real-time decision-making in a PAT setting. nih.gov A UPLC method can be developed to provide a quantitative result for Impurity 1 in a matter of minutes, enabling more frequent monitoring and tighter process control. nih.gov

Table 2: Research Findings on Chromatography-Based PAT for Cephalosporin (B10832234) Impurity Analysis

| Chromatographic Technique | Key Findings | Relevance to Impurity 1 Control |

| Online HPLC | Demonstrated feasibility for real-time pooling decisions in process chromatography based on product quality attributes. nih.gov | Can be adapted for automated, periodic monitoring of Impurity 1 levels during synthesis, enabling process adjustments to minimize its formation. |

| UPLC | Offers a feasible approach for real-time analysis in PAT applications, with significantly faster run times than HPLC. nih.gov | Enables more frequent, near real-time quantification of Impurity 1, leading to improved process understanding and control. |

| LC-MS | Commonly used for screening, confirming, and quantifying impurities in drugs due to its high sensitivity and selectivity. nih.gov | Can be used at-line to provide definitive identification and quantification of Impurity 1, especially at very low levels. |

Strategies for Mitigating Impurity 1 Formation in Manufacturing Processes through Process Optimization

The insights gained from real-time monitoring using PAT tools are crucial for developing effective strategies to mitigate the formation of Impurity 1. process.st Process optimization involves systematically adjusting CPPs to find the optimal operating conditions that maximize the yield of Cefathiamidine while minimizing the generation of impurities.

A clear understanding of the formation pathways of Impurity 1 is essential for developing mitigation strategies. researchgate.net Impurities can arise from starting materials, intermediates, by-products, or degradation products. consultlhasa.com By identifying the root cause of Impurity 1 formation, targeted process optimization strategies can be implemented. ardena.com

Key strategies for mitigating Impurity 1 formation include:

Control of Raw Material Quality: Ensuring the purity of starting materials and reagents is a critical first step, as impurities in the raw materials can be carried through the process or participate in side reactions that form Impurity 1. ardena.com

Optimization of Reaction Conditions:

Temperature: The rate of formation of Impurity 1 may be highly dependent on temperature. By maintaining the reaction at an optimal temperature, the formation of the impurity can be minimized.

pH: The pH of the reaction mixture can significantly influence the stability of Cefathiamidine and the rate of side reactions. boquinstrument.com Precise pH control is therefore essential to suppress the formation of Impurity 1.

Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the main product and the formation of impurities. Optimizing the reaction time can help to maximize the yield of Cefathiamidine while keeping Impurity 1 levels below the acceptable threshold.

Solvent Selection: The choice of solvent can impact reaction kinetics and impurity profiles. A systematic study of different solvent systems can identify one that disfavors the formation of Impurity 1.

Table 3: Process Optimization Strategies for Impurity 1 Mitigation

| Strategy | Critical Process Parameter (CPP) | Optimization Goal for Impurity 1 Reduction |

| Raw Material Control | Purity of starting materials and reagents | Minimize the introduction of precursors to Impurity 1. |

| Temperature Control | Reaction Temperature | Identify and maintain the temperature range that minimizes the rate of Impurity 1 formation. |

| pH Management | Reaction pH | Maintain the pH at a level that ensures the stability of Cefathiamidine and suppresses side reactions leading to Impurity 1. |

| Reaction Time Optimization | Duration of the reaction step | Determine the optimal reaction time to achieve high conversion to Cefathiamidine without significant formation of Impurity 1. |

| Solvent System Selection | Reaction Solvent | Select a solvent that minimizes the solubility or formation rate of Impurity 1. |

Data Analytics and Chemometrics in PAT for Process Understanding and Control

The large and complex datasets generated by PAT tools require advanced data analysis techniques to extract meaningful information. pharmafocusasia.com Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a vital role in PAT. researchgate.net

Multivariate Data Analysis (MVDA): Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to analyze the multivariate data from spectroscopic instruments. pharmafocusasia.com

PCA can be used to develop a "golden batch" trajectory, representing the ideal process performance. Real-time data can then be compared to this trajectory to detect any deviations that might lead to an increase in Impurity 1.

PLS models can be built to correlate the spectral data with the concentration of Impurity 1, as determined by a reference method like HPLC. This allows for the prediction of Impurity 1 levels in real-time from the spectroscopic data.

Process Control: The predictive models developed using chemometrics can be integrated into an automated process control system. americanpharmaceuticalreview.com If the predicted level of Impurity 1 approaches the control limit, the system can automatically adjust CPPs, such as temperature or reagent addition rate, to bring the process back into the desired state. This enables a proactive approach to quality control, ensuring that the final product consistently meets specifications. nih.gov

The implementation of data analytics and chemometrics provides a deeper understanding of the process, moving from a reactive "quality by testing" approach to a proactive "quality by design" (QbD) paradigm. bruker.com This data-driven approach is fundamental to achieving robust and reliable manufacturing processes for Cefathiamidine, with consistent control over critical impurities like Impurity 1. nih.gov

Regulatory and Quality Assurance Perspectives in the Academic Study of Cefathiamidine Impurity 1

Adherence to International Council for Harmonisation (ICH) Guidelines (Q3A, Q3B, Q7) in Impurity Research

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the development and registration of pharmaceuticals. For impurity research, ICH Q3A(R2) and Q3B(R2) are paramount, as they address impurities in new drug substances and new drug products, respectively. premier-research.comfda.gov ICH Q7 outlines Good Manufacturing Practice (GMP) for APIs, which is essential in controlling impurity formation. ich.org

The academic study of Cefathiamidine (B193784) Impurity 1 is fundamentally shaped by the thresholds established in ICH Q3A(R2). ich.org These thresholds—for reporting, identification, and qualification—are based on the maximum daily dose of the API. ich.orgkobia.kr Any impurity is considered qualified if its level has been adequately tested in safety and clinical studies. ich.org

Reporting Threshold : The level above which an impurity must be reported in the documentation for a new drug substance.

Identification Threshold : The level above which the structure of an impurity must be determined. ich.org If efforts to identify an impurity are unsuccessful, they must be documented. ich.org

Qualification Threshold : The level above which an impurity's biological safety must be established. ich.org

The application of these guidelines ensures that any potential risks associated with Cefathiamidine Impurity 1 are systematically evaluated. researchgate.net For cephalosporins, which can be semi-synthetic products, these guidelines provide a framework for case-by-case assessment of impurities. europa.eugmp-navigator.com

Below is an interactive table illustrating the ICH Q3A(R2) thresholds, which would be applied to this compound based on the maximum daily dose of Cefathiamidine.

| Maximum Daily Dose of Cefathiamidine | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table represents the standard thresholds from ICH Q3A(R2). The actual thresholds for Cefathiamidine would be determined by its specific approved maximum daily dose. ich.org

Research into this compound would involve developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying the impurity at or below the reporting threshold. tandfonline.comresearchgate.net Should the impurity exceed the identification threshold, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to elucidate its structure. nih.govoup.com

Integration of Pharmacopeial Standards (e.g., USP, EP, BP, JP) in Impurity Research

Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP) establish official standards for drug substances and products. europa.eu A monograph for Cefathiamidine in any of these pharmacopeias would include tests and acceptance criteria for impurities.

The research on this compound must align with the requirements of the relevant pharmacopeial monograph. These monographs often adopt principles from ICH guidelines. europa.eu For instance, the EP's general monograph on "Substances for Pharmaceutical Use" incorporates ICH Q3A concepts. europa.eu

Pharmacopeial standards for Cefathiamidine would likely include:

A specific test for related substances, often using HPLC. nih.gov

Limits for specified identified impurities (like this compound, if listed).

Limits for any unspecified impurity.

A limit for the total of all impurities.

Researchers would use a pharmacopeial reference standard for Cefathiamidine and potentially a characterized standard for this compound to validate their analytical methods. smolecule.com The goal is to ensure the method is selective enough to separate Impurity 1 from the main API and other related substances. tandfonline.com The Chinese Pharmacopoeia, for example, includes methods for analyzing Cefathiamidine and its degradation products. nih.govoup.comresearchgate.net Studies have focused on developing methods to analyze polymer impurities in Cefathiamidine for injection, highlighting the importance of controlling various types of impurities. nih.govfrontiersin.orgmagtechjournal.com

Quality by Design (QbD) Principles in the Development of Impurity Control Strategies

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.govresearchgate.net It aims to build quality into the product and process, rather than relying on end-product testing alone. pharmtech.com In the context of this compound, QbD principles are applied to understand and control its formation during the API manufacturing process. pharmtech.com

The core elements of a QbD approach to control this compound include:

Quality Target Product Profile (QTPP) : Defining the desired quality characteristics of the final Cefathiamidine drug substance, including a stringent limit for Impurity 1. nih.gov

Critical Quality Attributes (CQAs) : Identifying the physical, chemical, and biological attributes of Cefathiamidine that must be controlled to ensure the desired product quality. The level of this compound is a key CQA. nih.govpharmtech.com

Risk Assessment : Identifying and evaluating the process parameters and material attributes that could impact the formation of Impurity 1.

Design of Experiments (DoE) : Systematically studying the relationships between process parameters (e.g., temperature, pH, reaction time) and the level of Impurity 1 to establish a design space. researchgate.net

Control Strategy : Implementing process controls (including in-process checks) and specifications for raw materials and the final API to ensure that this compound is consistently maintained below its acceptance limit. pharmtech.com

The table below illustrates a simplified QbD-based control strategy for this compound.

| Potential Source of Impurity 1 | Critical Process Parameter (CPP) / Critical Material Attribute (CMA) | Control Strategy |

| Synthesis By-product | Reaction Temperature, Reagent Stoichiometry, pH | Define and maintain a specific range for temperature and pH. Control the quality and amount of starting materials and reagents. |

| Degradation Product | Storage Temperature, Exposure to Light/Moisture | Implement specific storage conditions (e.g., controlled temperature, protection from light). Use appropriate packaging. |

| Starting Material Impurity | Quality of Key Starting Materials | Set acceptance criteria for impurities in starting materials. Qualify suppliers. |

By applying QbD, manufacturers can develop a robust manufacturing process for Cefathiamidine that minimizes the formation of Impurity 1, ensuring consistent product quality and regulatory compliance. pharmtech.comresearchgate.net This proactive approach is fundamental to modern pharmaceutical development and quality assurance. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying Cefathiamidine Impurity 1 in pharmacokinetic studies?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting and quantifying this compound. This method achieves a lower limit of quantification (LLOQ) of 30 ng/mL and uses a C18 column with water-methanol mobile phases. Calibration curves (30–10,000 ng/mL) and internal standards (e.g., ceftiofur) ensure precision (interday CV <5%) . For structural elucidation, HPLC-Q-TOF-MS with positive electrospray ionization (ESI) can identify impurities based on fragmentation patterns, as demonstrated in cefradine impurity studies .

Q. How should researchers validate analytical methods for impurity detection to comply with regulatory standards?

Method validation must include specificity, linearity, accuracy, precision, and robustness per ICH Q2(R2) guidelines. For impurities, spike recovery experiments using synthesized impurity standards are critical. Stability-indicating studies (e.g., forced degradation under heat, pH extremes) confirm method reliability. Cross-validation with orthogonal techniques (e.g., NMR for structural confirmation) strengthens compliance .

Q. What are the primary sources of this compound in pharmaceutical formulations?